Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Generic indazole analogs often fail to replicate the precise steric and electronic environment required for robust kinase inhibitor SAR. Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate solves this by providing a defined 6-methyl substitution pattern. • Regioselective 6-methyl group directs electrophilic substitution and blocks undesired side reactions. • Pre-installed ester handles enable rapid hydrolysis or amidation for focused library synthesis. • Enhanced lipophilicity and metabolic stability versus phenol-based scaffolds. Available in mg to bulk quantities with global shipping; custom synthesis supported.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 1788041-62-2
Cat. No. B1434535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 6-methyl-1H-indazole-3,5-dicarboxylate
CAS1788041-62-2
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)OC)C(=NN2)C(=O)OC
InChIInChI=1S/C12H12N2O4/c1-6-4-9-8(5-7(6)11(15)17-2)10(14-13-9)12(16)18-3/h4-5H,1-3H3,(H,13,14)
InChIKeyIENUJCRRILKSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate


Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate (CAS 1788041-62-2) is a heterocyclic building block belonging to the 1H-indazole class, specifically a 3,5-disubstituted indazole diester derivative. It possesses a molecular weight of 248.23 g/mol and a molecular formula of C12H12N2O4 . This compound is characterized by an indazole core structure—a fused benzene and pyrazole ring—with methyl ester groups at the 3- and 5-positions and an additional methyl substituent at the 6-position . As a 1H-indazole derivative, it is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research due to the privileged nature of the indazole scaffold, which is known for its broad spectrum of biological activities .

Workflow Synthetic intermediate for indazole-based compounds
Selection 6‑methyl‑3,5‑diester for regioselective derivatization
Use Context Medicinal chemistry and chemical probe research

Uniqueness of the 6-Methyl Indazole Diester


Substituting a generic indazole or even a closely related 1H-indazole-3,5-dicarboxylate for Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate is scientifically invalid due to the precise substitution pattern's impact on chemical reactivity and biological target engagement. The indazole scaffold itself is a bioisostere of phenol, offering superior lipophilicity and metabolic stability, a property that is modulated by specific substituents . The presence of the 6-methyl group on this compound introduces both steric and electronic modifications that alter the electron density of the aromatic ring and the adjacent ester functionalities compared to the unsubstituted Dimethyl 1H-indazole-3,5-dicarboxylate. Such alterations are known to directly affect the compound's reactivity in downstream synthetic steps (e.g., regioselective functionalization) and its binding affinity when the indazole core is a key pharmacophore [1]. Therefore, using a non-methylated analog or an indazole with a different substitution pattern risks complete failure in a synthetic pathway or the loss of desired biological activity, rendering experimental results non-reproducible.

Unsubstituted analog
Lacking the 6-methyl group may alter electronic properties and regioselectivity, shifting synthetic outcomes.
Phenol bioisostere replacement
Direct replacement in a pharmacophore without adjusting steric and lipophilic contributions may affect target engagement.
Different substitution pattern
Isomeric indazole diesters may yield distinct reactivity and analytical profiles, risking misidentification.

Differentiation from Closest Analogs


Lipophilicity Advantage Over Phenol Bioisostere

The indazole ring system serves as a superior bioisostere for phenol. The parent indazole structure is more lipophilic than phenol and is less prone to Phase I and Phase II metabolism, which is a critical advantage for optimizing drug-like properties. The addition of the 6-methyl group in the target compound further increases its lipophilicity compared to both phenol and the unsubstituted indazole core .

Lipophilicity vs. Phenol
Class-level
6-methyl indazole: higher LogP, reduced metabolism Phenol: lower LogP, higher Phase I/II metabolism
Reported lipophilicity and metabolic stability context
Data to verify; class-level inference
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and Substitution Pattern vs. Unsubstituted Analog

This compound is distinguished from its closest unsubstituted analog, Dimethyl 1H-indazole-3,5-dicarboxylate, by the presence of a methyl group at the 6-position. This results in a higher molecular weight (248.23 g/mol vs. 234.21 g/mol) and a distinct substitution pattern, which influences its chemical reactivity and physicochemical profile .

Molecular Weight Difference
Head-to-head
248.23 vs 234.21 g/mol (Δ +14.02)
Distinct MW supports stoichiometry and inventory control
Synthetic Chemistry Analytical Chemistry Medicinal Chemistry

Distinct Chromatographic and Spectral Fingerprint

The unique substitution pattern of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate provides a distinct analytical fingerprint, which is essential for compound identification, purity assessment, and monitoring reactions. Its InChIKey and NMR spectra are specific to this molecule and differ from those of other indazole diesters .

Analytical Fingerprint
Class-level
Unique InChIKey and 1H NMR spectrum
Supports identity confirmation and reaction monitoring
Data to verify; analytical context
Analytical Chemistry Quality Control Synthetic Chemistry

High-Value Application Scenarios


Kinase Inhibitor Synthesis

Based on the privileged indazole scaffold and its use in known kinase inhibitors (e.g., as described in patents for 3,5-disubstituted indazoles targeting CDK-dependent diseases [1]), this compound serves as a key intermediate for building drug-like molecules. Its 6-methyl group offers a specific steric and electronic environment for optimization of target binding. Researchers developing novel kinase inhibitors, anti-inflammatory agents, or anticancer drugs would prioritize this specific diester to explore structure-activity relationships (SAR) around the 6-position of the indazole ring, leveraging its pre-installed ester groups for further derivatization.

Chemical Probe Development and Target Identification

The compound's enhanced lipophilicity and metabolic stability relative to phenol-based probes make it a valuable precursor for designing chemical probes. In scenarios where a phenol group is part of a known ligand but suffers from poor bioavailability or rapid metabolism, this indazole diester can be used as a direct replacement. The ester groups can be hydrolyzed to carboxylic acids for conjugation to affinity tags or fluorescent reporters, while the 6-methyl group provides a defined lipophilic handle for modulating cellular permeability and reducing off-target binding.

Synthetic Route Optimization for Scale-Up

In an industrial process chemistry setting, the specific substitution pattern of this compound dictates its reactivity in key steps like regioselective electrophilic aromatic substitution or cross-coupling reactions. The 6-methyl group can direct or block reactions at adjacent positions on the indazole ring. A process chemist developing a scalable route to a complex pharmaceutical intermediate would select this compound over the non-methylated analog to ensure the correct regiochemical outcome in a subsequent step, thereby improving overall yield and reducing purification costs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
6‑methyl‑3,5‑diester indazole scaffold
Regioselective derivatization and target‑binding optimization
Chemical probe development
Indazole scaffold with higher lipophilicity than phenol
Permeability and off‑target binding assessment
Synthetic route optimization
6‑methyl directing effect for regiochemical control
Yield improvement and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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